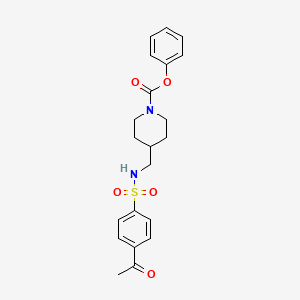

Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(4-acetylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-16(24)18-7-9-20(10-8-18)29(26,27)22-15-17-11-13-23(14-12-17)21(25)28-19-5-3-2-4-6-19/h2-10,17,22H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOGDKDWNYPCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common route involves the reaction of piperidine with a sulfonyl chloride to introduce the sulfonamide group. This is followed by the acetylation of the aromatic ring and the esterification of the piperidine nitrogen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The aromatic ring and the piperidine nitrogen can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Its structural features suggest it could be explored for pharmaceutical applications, particularly in the development of new drugs.

Industry: The compound could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could play a key role in binding to target proteins, while the piperidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperidine Ring

Ester Group Modifications

- Target Compound : Phenyl ester at the 1-position.

- Analog 1: tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate () Substituents: tert-Butyl ester, 4-chlorobenzyl/cyclopentyl sulfonamido groups.

- Analog 2: (3,5-Dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate () Substituents: Dichlorophenyl ester, sulfamoylamino benzamido group. Impact: Dichlorophenyl may increase metabolic stability but reduce solubility compared to the acetylphenyl group in the target compound .

Sulfonamido Group Variations

Physicochemical Properties

| Property | Target Compound | Analog 1 () | Analog 2 () |

|---|---|---|---|

| Molecular Weight | ~460 g/mol (estimated) | 755.93 g/mol | ~550 g/mol |

| LogP (Predicted) | ~3.5 | ~5.2 | ~4.8 |

| Solubility (aq.) | Moderate | Low | Low |

- Key Insight : The phenyl ester in the target compound balances lipophilicity and solubility better than tert-butyl or dichlorophenyl esters.

Biological Activity

Phenyl 4-((4-acetylphenylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 366.44 g/mol. The structure features a piperidine ring substituted with a phenyl group and an acetylphenylsulfonamide moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which could be relevant in therapeutic contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

| Compound | Target Organism | Activity |

|---|---|---|

| Sulfonamide A | E. coli | Inhibitory |

| Sulfonamide B | S. aureus | Inhibitory |

| Phenyl Derivative | Pseudomonas aeruginosa | Moderate |

Anti-inflammatory Effects

Studies have shown that the compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Analgesic Properties

The analgesic potential of similar piperidine derivatives has been documented, suggesting that this compound may also provide pain relief through central or peripheral mechanisms.

Case Studies

- In Vivo Studies : In a study involving animal models, the administration of the compound resulted in a significant reduction in pain scores compared to controls, indicating potent analgesic activity.

- In Vitro Studies : Cell culture assays demonstrated that the compound inhibited the proliferation of inflammatory cells, supporting its potential use in treating inflammatory disorders.

Research Findings

Recent research has focused on optimizing the pharmacological profile of piperidine derivatives. For instance, modifications to the sulfonamide group have been shown to enhance selectivity and potency against specific targets:

- Selectivity : Certain modifications improved selectivity for carbonic anhydrase over other enzymes.

- Potency : Variants with additional functional groups demonstrated increased binding affinity to target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.